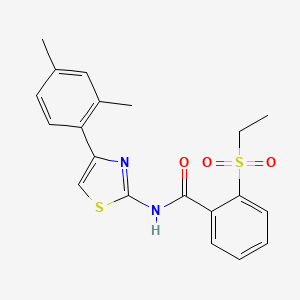

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

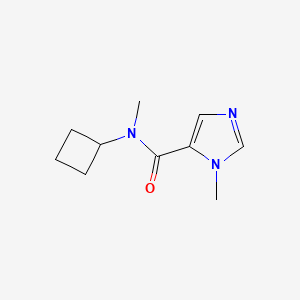

The compound "N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrrol-pyridazine core, an aminoethyl linker, and a trimethoxybenzenesulfonamide moiety. The presence of the sulfonamide group is a common feature in many therapeutic agents, and the pyrrol and pyridazine rings are often seen in compounds with various biological activities .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the N-alkylation of aminobenzenesulfonamides with alcohols, as demonstrated in the direct synthesis of amino-(N-alkyl)benzenesulfonamides . Additionally, the N-alkylation of azidobenzenesulfonamide has been used to create precursors for the synthesis of pyrrolobenzothiadiazepine, a compound with potential biological activity . The synthesis of the compound may similarly involve such N-alkylation steps or other related reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, showing different torsion angles and hydrogen bonding patterns that affect their potential as ligands for metal coordination . The molecular structure of the compound would likely exhibit similar features that could be crucial for its biological function.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, the reaction of chlorambucil with a sulfadiazine derivative has been used to prepare a potent antitumor agent . The compound may also be reactive towards other chemical entities, potentially leading to the formation of products with enhanced or altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be studied using various spectroscopic techniques. For instance, the structural geometry, vibrational wavenumbers, and electronic absorption wavelengths of a related sulfonamide molecule were investigated using experimental and computational methods, including FT-IR, Raman, UV-vis, and NMR spectroscopy . These properties are essential for understanding the behavior of the compound in biological systems and for the design of new derivatives with improved characteristics.

Case Studies

Several case studies have demonstrated the potential of sulfonamide derivatives as therapeutic agents. For example, some benzenesulfonamide derivatives have shown high antitumor activity and the ability to inhibit carbonic anhydrase isozymes, which are over-expressed in certain carcinomas . Additionally, novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting potent antibacterial and antifungal properties . These studies suggest that the compound may also possess significant biological activities that could be explored in future research.

科学的研究の応用

Synthesis and Antibacterial Activities

Compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide have been synthesized and evaluated for their antibacterial and immunobiological activities. For instance, a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates showed significant antibacterial properties, underscoring the potential of these compounds in addressing bacterial infections (Gein et al., 2016).

Antitumor Activity

Research into compounds structurally related to this compound has also shown promising antitumor activities. For example, some substituted indazole derivatives have been synthesized and found to exhibit significant antiproliferative and apoptotic activities against human tumor cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549) (Abbassi et al., 2014).

Safety and Hazards

作用機序

Target of action

The compound contains a trimethoxyphenyl (TMP) group , which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Result of action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

特性

IUPAC Name |

2,3,4-trimethoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c1-27-14-6-7-15(19(29-3)18(14)28-2)30(25,26)21-11-10-20-16-8-9-17(23-22-16)24-12-4-5-13-24/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCKVGMSVUFUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)